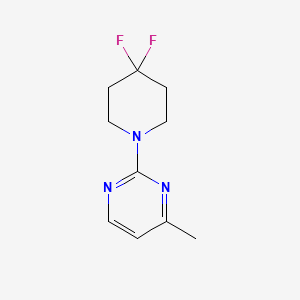
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine is a heterocyclic organic compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is synthesized from piperidine and pyrimidine, and it features a unique structure that includes both fluorinated and methylated groups.
Preparation Methods
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine typically involves multiple steps, including fluorination and nucleophilic substitution reactions. The specific preparation method may include the following steps:
Fluorination Reaction: Introduction of fluorine atoms into the piperidine ring.
Nucleophilic Substitution Reaction: Substitution of specific groups in the pyrimidine ring with the fluorinated piperidine.
Industrial production methods for this compound may involve optimizing these reactions to achieve higher yields and purity, often using specialized equipment and conditions to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace specific atoms or groups within the compound with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-fibrotic and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of fibrosis and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine can be compared with other similar compounds, such as:
2-(4,4-Difluoropiperidin-1-yl)pyrimidine: Similar structure but lacks the methyl group.
2-(4,4-Difluoropiperidin-1-yl)aniline: Contains an aniline group instead of a pyrimidine ring.
2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile: Contains a pyridine ring and a carbonitrile group
The uniqueness of this compound lies in its specific combination of fluorinated and methylated groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-8-2-5-13-9(14-8)15-6-3-10(11,12)4-7-15/h2,5H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGCDDDBYCXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)
![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)
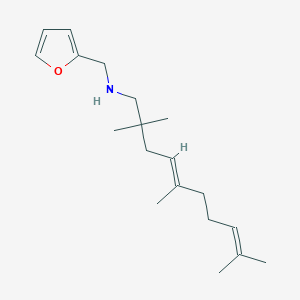
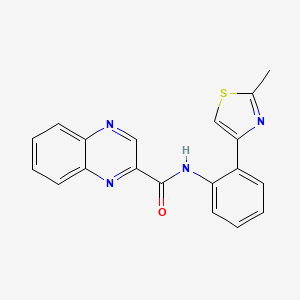
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/new.no-structure.jpg)

methanone](/img/structure/B2976749.png)
![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)
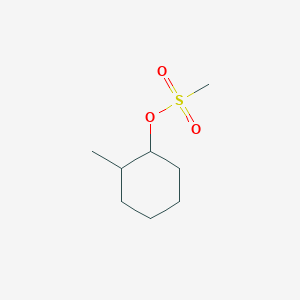
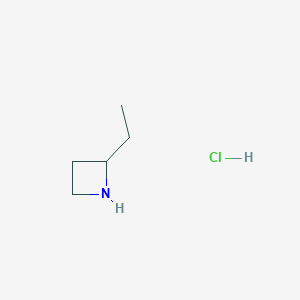

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)
